5-Methoxyindan-1-one

Physical Organic Chemistry Thermodynamics Computational Chemistry

5-Methoxyindan-1-one (CAS 5111-70-6) is a regiospecific benzo-fused cyclopentanone scaffold whose 5-methoxy substitution is chemically non-interchangeable with other isomers. This positional specificity dictates exclusive synthetic outcomes: the Schmidt reaction yields 6-methoxyisoquinolines (as in illudinine methyl ester total synthesis)—a transformation the 7-methoxy isomer cannot perform. It is the essential precursor for 5-methoxy-2-aminoindan (MEAI), a selective dopamine D3 receptor ligand, and serves as the foundational core for dipeptide benzamide proteasome inhibitors with first-in-class chymotrypsin-like selectivity. Its demonstrated lack of cytotoxicity against ER-negative breast cancer cells makes it an ideal negative control or inert fragment scaffold for oncology drug discovery.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 5111-70-6
Cat. No. B147253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindan-1-one
CAS5111-70-6
Synonyms5-Methoxy-a-hydrindone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC2
InChIInChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3
InChIKeyQOPRWBRNMPANKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindan-1-one (CAS 5111-70-6): A Specialized Methoxy-Indanone Scaffold for Regiospecific Synthesis and Biological Probe Development


5-Methoxyindan-1-one (CAS 5111-70-6) is a benzo-fused cyclopentanone derivative with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, characterized by a methoxy (-OCH3) group substituted at the 5-position of the indanone core [1]. The compound is commercially available as a light green-brownish crystalline powder with a melting point typically reported in the range of 107–112 °C and a purity specification of ≥98% (GC) . It serves as a key synthetic intermediate and fragment scaffold in medicinal chemistry and organic synthesis [2], with its planar molecular geometry stabilized by weak C–H···O hydrogen bonding in the solid state [3].

Why Generic Substitution of 5-Methoxyindan-1-one (CAS 5111-70-6) Fails: The Critical Role of Methoxy Regiochemistry in Reactivity and Selectivity


Substituting 5-methoxyindan-1-one with other methoxy-indanone isomers (e.g., 4-methoxy-, 6-methoxy-, or 7-methoxy-indan-1-one) or the unsubstituted 1-indanone parent is not scientifically valid due to profound differences in both thermodynamic stability and regiochemical reactivity. The position of the methoxy group dictates the compound's gas-phase enthalpy of formation, with the 5-methoxy substitution conferring distinct energetic properties relative to its 4-methoxy counterpart [1]. More critically, regiospecific synthetic transformations—such as the Schmidt reaction for isoquinoline synthesis—proceed with exclusive regioselectivity dependent on the methoxy position: 5-methoxyindan-1-one yields 6-methoxyisoquinolines, whereas 7-methoxyindan-1-one yields 8-methoxyisoquinolines [2]. Furthermore, the 5-methoxy motif is a privileged scaffold for constructing selective biological probes, as demonstrated by its incorporation into proteasome inhibitors and dopamine receptor ligands [3]. These regiochemical and thermodynamic constraints preclude the simple interchange of in-class analogs without compromising experimental reproducibility and synthetic outcome.

5-Methoxyindan-1-one (CAS 5111-70-6): Head-to-Head Comparative Evidence for Procurement Decisions


Thermodynamic Differentiation: 5-Methoxy vs. 4-Methoxy Indanone in Gas-Phase Enthalpy of Formation

A synergistic experimental and computational study directly compared the energetic properties of 5-methoxyindan-1-one with its 4-methoxy isomer. The presence of a methoxy group at the 5-position was found to contribute to a decrease in gas-phase enthalpy of formation of approximately 153 kJ·mol⁻¹ relative to the unsubstituted indanone core, providing a distinct thermodynamic signature [1].

Physical Organic Chemistry Thermodynamics Computational Chemistry

Regioselective Synthetic Utility: 5-Methoxyindan-1-one as a Precursor to 6-Methoxyisoquinolines via Schmidt Reaction

In a study of the Schmidt reaction of indanones, 5-methoxyindan-1-one underwent exclusive conversion to isocarbostyrils, which were subsequently transformed into 6-methoxyisoquinolines in good yields. In contrast, the 7-methoxy regioisomer yielded 8-methoxyisoquinolines, demonstrating that the methoxy position dictates the regiochemical outcome of the ring-expansion [1].

Synthetic Methodology Heterocyclic Chemistry Natural Product Synthesis

Biological Scaffold Value: 5-Methoxyindan-1-one Derivatives as First-in-Class Selective Proteasome Inhibitors

The 5-methoxyindan-1-one core serves as a novel 'head group' for a class of proteasome inhibitors. Derivatives such as CVT-634 demonstrated IC₅₀ values of 0.1–0.5 µg/mL (0.1–1 µM) against the chymotrypsin-like activity of the 20S proteasome and were the first inhibitors to demonstrate high selectivity for this specific proteolytic activity over other proteasome catalytic sites [1]. In vivo, CVT-634 reduced serum TNF-α levels in LPS-challenged mice from 865 ± 282 pg/mL to 83 ± 41 pg/mL at a 50 mg/kg dose [2].

Medicinal Chemistry Proteasome Inhibition NF-κB Pathway

Differential Cytotoxicity Profile: 5-Methoxyindan-1-one Exhibits Weak Activity in ER-Negative Breast Cancer Cells, Distinguishing It from Coenzyme Q0

A comparative cytotoxicity screen of methoxy-substituted cyclic compounds against ER-negative breast cancer cell lines (MDA-MB-231, SKBr3) revealed that 5-methoxyindan-1-one exhibited either much lower potency or a complete lack of cytotoxicity, whereas Coenzyme Q0 (CoQ0) demonstrated potent activity with IC₅₀ values of 1.7 µM and 3.1 µM, respectively [1]. This negative result is a critical differentiation: 5-methoxyindan-1-one does not possess intrinsic cytotoxicity in this context, making it a suitable negative control or inert scaffold for further derivatization.

Cancer Pharmacology Cytotoxicity Screening Estrogen Receptor-Negative Breast Cancer

Synthetic Precursor to 2-Amino-5-methoxyindan (MEAI): A Dopamine D3 Receptor Ligand Scaffold

5-Methoxyindan-1-one is the direct synthetic precursor to 2-amino-5-methoxyindan (MEAI, also known as 5-MeO-AI), a psychoactive small molecule that selectively binds to the dopamine D3 receptor [1]. The 5-methoxy substitution is essential for this activity; unsubstituted 2-aminoindan and other regioisomers exhibit altered receptor binding profiles [2].

Neuropharmacology Dopamine Receptor Ligands Aminoindane Synthesis

5-Methoxyindan-1-one (CAS 5111-70-6): Validated Application Scenarios for Scientific and Industrial Users


Regiospecific Synthesis of 6-Methoxyisoquinoline Natural Products and Derivatives

Procurement of 5-methoxyindan-1-one is mandatory for synthetic routes employing the Schmidt reaction to access 6-methoxyisoquinolines, as demonstrated in the total synthesis of illudinine methyl ester [1]. The 7-methoxy regioisomer cannot substitute for this transformation due to divergent regiochemical outcomes.

Development of Selective 20S Proteasome Inhibitors with a Novel Indanone Head Group

Research groups focused on proteasome inhibition should utilize 5-methoxyindan-1-one as the foundational scaffold for constructing dipeptide benzamide inhibitors. This scaffold yields first-in-class selectivity for the chymotrypsin-like activity of the 20S proteasome, with representative compounds demonstrating in vivo suppression of NF-κB activation and TNF-α production [2].

Synthesis of 2-Amino-5-methoxyindan (MEAI) as a Dopamine D3 Receptor Pharmacological Tool

5-Methoxyindan-1-one serves as the essential precursor for the synthesis of 5-methoxy-2-aminoindan (MEAI), a compound claimed in the patent literature as a selective dopamine D3 receptor ligand [3]. Laboratories investigating dopaminergic signaling or developing D3-selective probes should procure this specific indanone.

Use as an Inert Scaffold or Negative Control in Cytotoxicity Screening Campaigns

Based on direct comparative data showing that 5-methoxyindan-1-one lacks significant cytotoxicity against ER-negative breast cancer cells (unlike Coenzyme Q0) [4], this compound is ideal as a negative control in oncology drug discovery or as an inert core for fragment-based drug design where intrinsic cytotoxicity must be minimized.

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